molecular formula C9H10ClF3N2 B1479775 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2090278-22-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479775
CAS No.: 2090278-22-9
M. Wt: 238.64 g/mol
InChI Key: DVRZEOIFPMFDLX-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in various fields, including pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the cyclization of β-amino cyclic ketones .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, especially when they contain additional functional groups like trifluoromethyl and chloroethyl groups. These groups can significantly influence the properties of the compound .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including C–H functionalization reactions to form new C–C and C–heteroatom bonds on the pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the presence of functional groups. For instance, the trifluoromethyl group can play an important role in the properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The cyclization reactions of nitrilimines with alkynes to synthesize substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles demonstrate the compound's utility in creating structurally diverse and versatile derivatives. This process extends to 3-bromo derivatives, using alkynylbromides as dipolarophiles, highlighting the compound's potential in synthetic chemistry for creating novel structures with varied functional groups (Winters, Teleha, & Sui, 2014).

Ligand Synthesis for Metal Coordination

The synthesis of 7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole and 6-[pyrazol-3(5)-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole shows the compound's application in developing potential chelating ligands. These ligands can be used in coordination chemistry to create complexes with specific properties, beneficial for catalysis, material science, and potentially in medicinal chemistry (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).

Antioxidant and Antimicrobial Activities

A series of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines synthesized from the compound showed promising antioxidant and antimicrobial activities. These findings suggest the potential of such derivatives in the development of new therapeutic agents, particularly as antioxidants and antimicrobials, highlighting the compound's significance in pharmaceutical research (Bonacorso et al., 2015).

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with its targets in a significant way.

Biochemical Pathways

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could affect various biochemical pathways.

Pharmacokinetics

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have significant pharmacokinetic properties.

Result of Action

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have significant molecular and cellular effects.

Action Environment

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that environmental factors could significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety and hazards of a specific pyrazole derivative would depend on its specific structure and properties. Some pyrazole derivatives have been found to show low toxicity to cultured human embryonic kidney cells .

Future Directions

Future research on pyrazole derivatives could focus on developing efficient methods for their synthesis, exploring their potential applications, and understanding their mechanisms of action .

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, thereby influencing their activity . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with other biomolecules . These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential in understanding how the compound can be used to modulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, altering their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial in understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade into reactive intermediates, which can further interact with cellular components

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At high doses, the compound can lead to toxic or adverse effects, such as cellular damage and organ toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, leading to its metabolism into reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential in determining the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its activity

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c10-4-5-15-7-3-1-2-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZEOIFPMFDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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